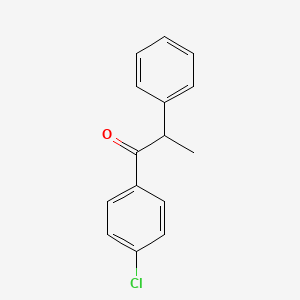
1-(4-Chlorophenyl)-2-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-phenylpropan-1-one is an organic compound with the molecular formula C15H13ClO It is a ketone that features a phenyl group and a 4-chlorophenyl group attached to a central propanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-Chlorophenyl)-2-phenylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H5COCl+C6H5→C6H5COC6H4Cl+HCl
Another method involves the condensation of 4-chlorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction conditions typically include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)-2-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: 4-chlorobenzoic acid and benzoic acid.
Reduction: 1-(4-Chlorophenyl)-2-phenylpropan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-2-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-2-phenylpropan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chlorophenyl)-2-phenylpropan-1-ol: The reduced form of the compound.
4-Chlorobenzophenone: A structurally similar compound with a different substitution pattern.
4-Chlorobenzaldehyde: A precursor in the synthesis of 1-(4-Chlorophenyl)-2-phenylpropan-1-one.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C15H13ClO |
|---|---|
Poids moléculaire |
244.71 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2-phenylpropan-1-one |
InChI |
InChI=1S/C15H13ClO/c1-11(12-5-3-2-4-6-12)15(17)13-7-9-14(16)10-8-13/h2-11H,1H3 |
Clé InChI |
YLIZKDAYWOXASN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


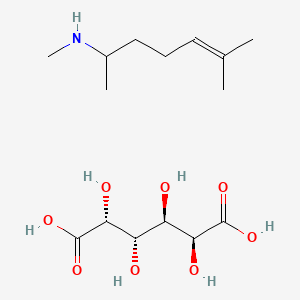
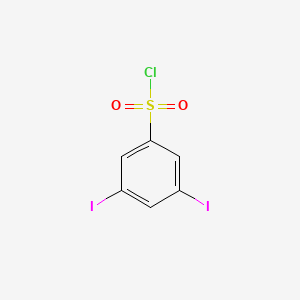
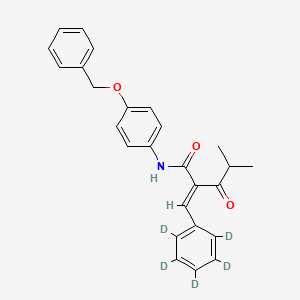
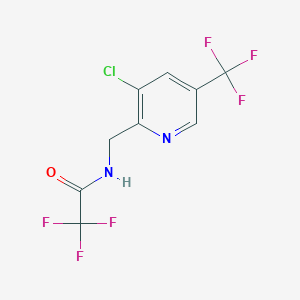


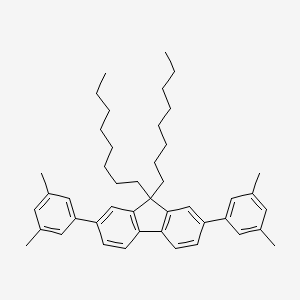
![8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride](/img/structure/B12341188.png)
![4-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12341209.png)
![4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-acetic acid, 1,5,6,7-tetrahydro-4-oxo-, ethyl ester](/img/structure/B12341211.png)
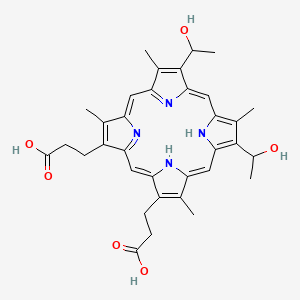

![methyl 4-[(1-cyclobutyl-4-oxo-6,7,8,9-tetrahydro-3aH-pyrazolo[3,4-c]quinolin-3-yl)methyl]pyridine-2-carboxylate](/img/structure/B12341223.png)
![ethyl N-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate](/img/structure/B12341228.png)
